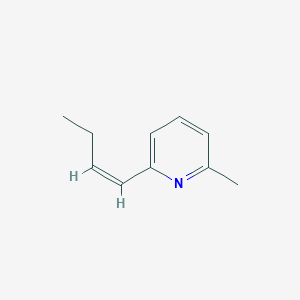
2-((1z)-1-buten-1-yl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1z)-1-buten-1-yl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a butenyl group attached to the second position of the pyridine ring and a methyl group at the sixth position. The (1z) notation indicates the configuration of the double bond in the butenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1z)-1-buten-1-yl)-6-methylpyridine can be achieved through various methods. One common approach involves the reaction of 6-methylpyridine with a suitable butenylating agent under controlled conditions. For instance, the reaction can be carried out using butenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metal catalysts can also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-((1z)-1-buten-1-yl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, butyl-substituted pyridines, and halogenated derivatives.
科学的研究の応用
2-((1z)-1-buten-1-yl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((1z)-1-buten-1-yl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-((1z)-1-buten-1-yl)pyridine: Lacks the methyl group at the sixth position.
6-methylpyridine: Lacks the butenyl group.
2-butenylpyridine: Similar structure but different substitution pattern.
Uniqueness
2-((1z)-1-buten-1-yl)-6-methylpyridine is unique due to the presence of both the butenyl and methyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
101282-09-1 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.21692 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















